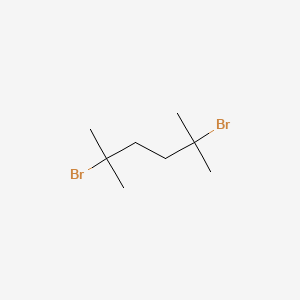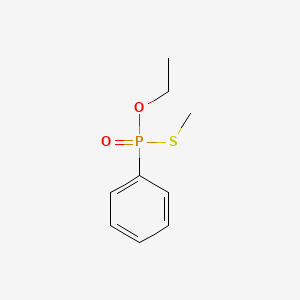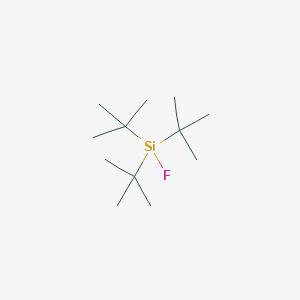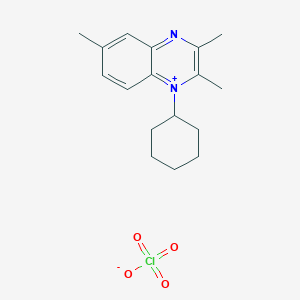
2,5-Dibromo-2,5-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-2,5-dimethylhexane is an organic compound with the molecular formula C8H16Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a carbon chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dibromo-2,5-dimethylhexane can be synthesized through the bromination of 2,5-dimethylhexane. The bromination process typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized for cost-effectiveness and yield.
化学反応の分析
Types of Reactions
2,5-Dibromo-2,5-dimethylhexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2,5-dimethylhexene.
Reduction Reactions: The bromine atoms can be reduced to form 2,5-dimethylhexane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxide substitution, and various amines for amine substitution.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atoms.
Major Products Formed
Substitution Reactions: Products include 2,5-dihydroxy-2,5-dimethylhexane or 2,5-diamino-2,5-dimethylhexane.
Elimination Reactions: The major product is 2,5-dimethylhexene.
Reduction Reactions: The major product is 2,5-dimethylhexane.
科学的研究の応用
2,5-Dibromo-2,5-dimethylhexane has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other molecules or to study reaction mechanisms.
Biology: The compound can be used to study the effects of brominated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants.
作用機序
The mechanism of action of 2,5-dibromo-2,5-dimethylhexane involves its reactivity as a dibromoalkane. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution or elimination, depending on the conditions and reagents used. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
1,2-Dibromoethane: Another dibromoalkane with two bromine atoms on adjacent carbon atoms.
1,3-Dibromopropane: A dibromoalkane with bromine atoms on the first and third carbon atoms.
2,3-Dibromo-2,3-dimethylbutane: A similar compound with a shorter carbon chain and different bromine positions.
Uniqueness
2,5-Dibromo-2,5-dimethylhexane is unique due to its specific bromine positions on a longer carbon chain, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying the effects of bromine substitution on chemical and physical properties.
特性
CAS番号 |
54462-71-4 |
|---|---|
分子式 |
C8H16Br2 |
分子量 |
272.02 g/mol |
IUPAC名 |
2,5-dibromo-2,5-dimethylhexane |
InChI |
InChI=1S/C8H16Br2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 |
InChIキー |
GJRYUKCKHUTLQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(C)(C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)







![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)
